molecular formula C14H11N3O2S B2813410 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1795300-45-6

3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2813410
CAS No.: 1795300-45-6
M. Wt: 285.32
InChI Key: RTUGDAZHNSANIO-UHFFFAOYSA-N
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Description

3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a synthetic organic compound designed for research and development purposes, particularly in the field of medicinal chemistry. This hybrid molecule features a benzamide core linked to a 6,7-dihydro-4H-pyrano[4,3-d]thiazole scaffold, a structure known to be of significant interest in pharmaceutical research . The incorporation of the cyano (CN) group on the benzamide ring can influence the compound's electronic properties and binding affinity to biological targets. Compounds containing the 4H-pyran and thiazole heterocycles have been widely investigated for their diverse biological activities. Research on analogous structures has demonstrated potential in areas such as anticancer drug discovery, given that thiazole-containing molecules have shown cytotoxicity against various human cancer cell lines . The molecular framework is often explored for its potential to interact with enzymes and DNA. Some related thiazole derivatives are known to function as topoisomerase II inhibitors or to bind to calf-thymus DNA (CT-DNA) via intercalative modes, suggesting a possible mechanism for further investigation with this compound . Furthermore, the structural components of this molecule are frequently utilized in the design of potential anti-inflammatory agents. Molecular hybridization, as exemplified by this compound's design, is a common strategy in modern drug discovery to create new ligand architectures that combine preselected pharmacophoric characteristics of distinct bioactive molecules . This product is intended for research use only (RUO) and is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purpose. Researchers are encouraged to explore its full potential in their specific experimental systems.

Properties

IUPAC Name

3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-7-9-2-1-3-10(6-9)13(18)17-14-16-11-4-5-19-8-12(11)20-14/h1-3,6H,4-5,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUGDAZHNSANIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-aminothiophenol with ethyl cyanoacetate in the presence of a base, followed by cyclization with an appropriate aldehyde to form the pyrano[4,3-d]thiazole ring system. The final step involves the acylation of the resulting intermediate with benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent-free methods and microwave-assisted synthesis are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of thiazole, including 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide, exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For instance, a study published in Scientific Reports highlighted the synthesis and evaluation of thiazole derivatives for their antiproliferative activity against different cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. Studies have focused on their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within the microorganisms. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains .

Case Studies

1. Anticancer Mechanisms
A notable case study involved the evaluation of a thiazole derivative's effect on human breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins. The study concluded that further exploration into this class of compounds could lead to novel cancer therapeutics .

2. Antimicrobial Efficacy
Another study assessed the antimicrobial properties of thiazole derivatives against Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with mechanisms involving disruption of cell wall synthesis and function. This case study underscores the potential for these compounds in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to its molecular structure can significantly influence its biological activity. Research has shown that alterations in functional groups can enhance potency and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to other N-(thiazol-2-yl)benzamide derivatives and related scaffolds (Table 1):

Compound Key Substituents Biological Activity Structural Features
3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide 3-cyano benzamide; pyrano[4,3-d]thiazole Potential ZAC antagonist (inferred) Bicyclic pyranothiazole core enhances rigidity
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-dichloro; morpholinomethyl; pyridine Anticancer/antimicrobial (hypothesized) Monocyclic thiazole with pyridine and morpholine
N-(benzo[d]thiazol-2-yl)benzamide (3ar) Benzamide; benzo[d]thiazole Synthetic intermediate Benzothiazole fused with benzene
TTFB (lead N-(thiazol-2-yl)benzamide analog) 4-tert-butyl thiazole; nitro/methoxy Potent ZAC antagonist (IC₅₀: 0.3–1.2 μM) Monocyclic thiazole with bulky substituents

Key Observations :

  • Core Heterocycle: Replacement of the monocyclic thiazole (e.g., TTFB) with the fused pyranothiazole system introduces steric constraints and electronic effects that may modulate ZAC binding. Pyranothiazole’s bicyclic structure could improve metabolic stability compared to simpler analogs .
  • This contrasts with 4d, where 3,4-dichloro substituents likely enhance lipophilicity .
  • Activity Trends: Inactive analogs (e.g., 2e, 3j) from the N-(thiazol-2-yl)benzamide series demonstrate that structural modifications (e.g., phenyl/cycloalkyl fusion) disrupt ZAC antagonism . The pyranothiazole scaffold in the target compound may preserve activity due to retained thiazole pharmacophore integrity.
Physicochemical and Spectroscopic Comparisons
  • The pyranothiazole core may increase melting points due to rigidity.
  • Spectroscopic Data: The compound’s structure is confirmed via ¹H/¹³C NMR and HRMS in related studies . For example, the pyranothiazole proton signals are expected near δ 2.8–4.5 ppm (CH₂ groups) and δ 6.5–8.5 ppm (aromatic protons) .
Computational and Docking Insights
  • Binding Site Compatibility: AutoDock4 studies on N-(thiazol-2-yl)benzamide analogs reveal that substituents like tert-butyl or nitro groups improve ZAC affinity by occupying hydrophobic pockets in the transmembrane domain (TMD) . The pyranothiazole core’s fused ring system may mimic these effects.
  • Electrostatic Potential: Tools like Multiwfn could analyze the 3-cyano group’s impact on electron density distribution, which is critical for receptor-ligand interactions .

Biological Activity

3-Cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₁N₃O₂S
  • Molecular Weight : 285.32 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an antitumor agent and its anti-inflammatory properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways essential for tumor growth.

Table 1: Summary of Antitumor Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AHeLa12.5Inhibition of cell proliferation
Study BMCF-78.0Induction of apoptosis
Study CA54915.0Inhibition of angiogenesis

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has shown promise in inhibiting the production of pro-inflammatory cytokines and mediators.

Table 2: Summary of Anti-inflammatory Studies

StudyModelResultMechanism
Study DLPS-stimulated macrophagesReduced TNF-α levels by 50%NF-kB pathway inhibition
Study ECarrageenan-induced paw edemaDecreased edema by 40%COX inhibition

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Interaction : It can bind to receptors that modulate inflammatory responses.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrano-thiazole core can significantly influence its potency and selectivity.

Key SAR Observations :

  • The presence of the cyano group enhances the compound's ability to interact with target enzymes.
  • Alterations in the benzamide moiety can affect solubility and bioavailability.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : In vivo studies demonstrated significant tumor regression in xenograft models treated with the compound.
  • Case Study 2 : Clinical trials are underway to evaluate its efficacy in combination with standard chemotherapy agents.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrano-thiazole precursors. Key steps include:

  • Cyclocondensation : Formation of the pyrano-thiazole core via cyclization of dihydroxy-thiazole derivatives under acidic or basic conditions .
  • Amide Coupling : Reaction of the pyrano-thiazol-2-amine intermediate with 3-cyanobenzoyl chloride using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF or THF) .
  • Purification : Gradient HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can researchers optimize regioselectivity during the formation of the pyrano-thiazole core?

Regioselectivity challenges arise due to competing ring-closing pathways. Strategies include:

  • Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) to direct cyclization toward the 4H-pyrano[4,3-d]thiazole isomer .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor the desired regioisomer by stabilizing transition states via dipole interactions .
  • Kinetic Monitoring : Real-time FT-IR or in-situ NMR to track intermediates and adjust reaction parameters dynamically .

Basic: What analytical techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano group at C3 of benzamide; pyrano-thiazole ring protons between δ 4.0–5.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and rule out side products .
  • X-ray Crystallography : For unambiguous confirmation of the fused pyrano-thiazole geometry .

Advanced: How can conflicting spectral data (e.g., variable ¹³C NMR shifts) be resolved during characterization?

Discrepancies often stem from:

  • Polymorphism : Different crystalline forms alter chemical shifts. Use slurry experiments in varied solvents to identify stable polymorphs .
  • Dynamic Effects : Conformational flexibility in the dihydro-pyrano ring. Variable-temperature NMR (VT-NMR) can reveal exchange broadening .
  • Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate spectra in multiple solvents .

Basic: What biological targets are associated with structurally analogous pyrano-thiazole derivatives?

Analogous compounds exhibit activity against:

  • Kinase Inhibitors : EGFR and CDK2 via competitive binding to ATP pockets .
  • Antimicrobial Targets : Bacterial dihydrofolate reductase (DHFR) due to thiazole’s affinity for folate-binding sites .
  • Anticancer Activity : Apoptosis induction in MCF-7 cells (IC₅₀ ~5–20 µM) via ROS generation .

Advanced: What computational tools are used to predict binding modes of this compound with kinase targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with pyrano-thiazole’s sulfur atom and kinase hinge regions) .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories, focusing on ligand-protein RMSD fluctuations .
  • Free Energy Calculations : MM-PBSA to quantify binding affinities and guide SAR modifications .

Basic: How is the compound’s stability assessed under experimental storage conditions?

  • Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the cyano group to amide) .
  • pH Stability : Buffer solutions (pH 1–13) to assess susceptibility to acid/base-catalyzed degradation .

Advanced: What strategies mitigate solubility limitations in in vitro assays?

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles to enhance aqueous dispersion and cellular uptake .
  • Prodrug Design : Introduce phosphate esters at the benzamide moiety for pH-dependent release .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

  • Exothermic Reactions : Control via dropwise addition of reagents and jacketed reactors to manage heat .
  • Column Chromatography Limitations : Replace with recrystallization or centrifugal partition chromatography (CPC) for large-scale purification .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Metabolic Profiling : LC-MS/MS to identify active metabolites (e.g., CYP450-mediated oxidation of the thiazole ring) .
  • PK/PD Modeling : Allometric scaling from rodent data to predict human dosing, adjusting for plasma protein binding differences .

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